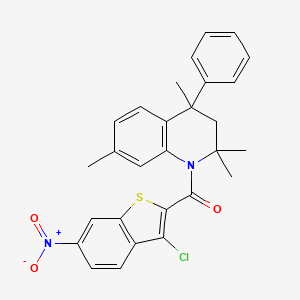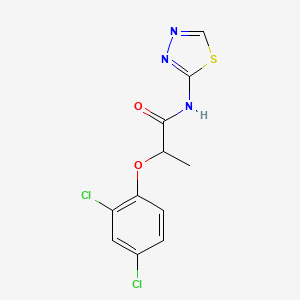
(3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic compound that features a benzothiophene core substituted with a chloro and nitro group, and a dihydroquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multi-step organic reactions. One possible route includes:
Formation of the Benzothiophene Core: Starting with a thiophene derivative, chlorination and nitration reactions are performed to introduce the chloro and nitro groups at the desired positions.
Synthesis of the Dihydroquinoline Moiety: This involves the cyclization of an appropriate aniline derivative with a ketone or aldehyde under acidic conditions to form the dihydroquinoline ring.
Coupling Reaction: The final step involves coupling the benzothiophene core with the dihydroquinoline moiety using a suitable coupling reagent such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
(3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine, which can further participate in various reactions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield a variety of substituted benzothiophene derivatives.
科学研究应用
Chemistry
In chemistry, (3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmacophore for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for further investigation in drug discovery and development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as electronic or optical materials. Its unique structure may impart desirable characteristics to these materials, making it valuable for various industrial applications.
作用机制
The mechanism of action of (3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved would require detailed study, including binding assays, molecular modeling, and biological testing.
相似化合物的比较
Similar Compounds
(3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone: can be compared with other benzothiophene derivatives and dihydroquinoline compounds.
Benzothiophene Derivatives: Compounds such as 3-chloro-6-nitrobenzothiophene and 2-aminobenzothiophene share structural similarities.
Dihydroquinoline Compounds: Compounds like 2,2,4-trimethyl-1,2-dihydroquinoline and 4-phenyl-1,2-dihydroquinoline are structurally related.
Uniqueness
The uniqueness of this compound lies in its combination of a benzothiophene core with a dihydroquinoline moiety. This unique structure may impart specific properties that are not present in other similar compounds, making it valuable for various applications in research and industry.
属性
分子式 |
C28H25ClN2O3S |
|---|---|
分子量 |
505.0 g/mol |
IUPAC 名称 |
(3-chloro-6-nitro-1-benzothiophen-2-yl)-(2,2,4,7-tetramethyl-4-phenyl-3H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C28H25ClN2O3S/c1-17-10-13-21-22(14-17)30(27(2,3)16-28(21,4)18-8-6-5-7-9-18)26(32)25-24(29)20-12-11-19(31(33)34)15-23(20)35-25/h5-15H,16H2,1-4H3 |
InChI 键 |
XZUMETNZKDZZSR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(CC(N2C(=O)C3=C(C4=C(S3)C=C(C=C4)[N+](=O)[O-])Cl)(C)C)(C)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(benzyloxy)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B14961151.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B14961158.png)
![6-(5-Bromo-2-methoxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL](/img/structure/B14961165.png)
![4-[(2-methylpropanoyl)amino]-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14961167.png)
![N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine](/img/structure/B14961171.png)
![ethyl 1-[(8-fluoro-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]-4-piperidinecarboxylate](/img/structure/B14961172.png)
![2-(morpholin-4-yl)-6-(4-nitrophenyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B14961182.png)
![3-chloro-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B14961189.png)
![(3-nitrophenyl)[(1Z)-4,4,8-trimethyl-1-(phenylimino)-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl]methanone](/img/structure/B14961208.png)
![4-(acetylamino)-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14961209.png)
![6-[2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B14961211.png)

![N-benzyl-1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide](/img/structure/B14961221.png)
![1-(4-fluorophenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14961227.png)
